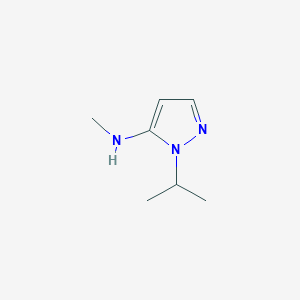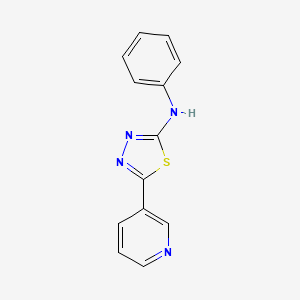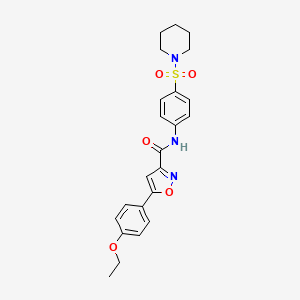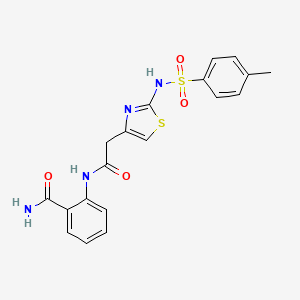![molecular formula C18H22N6 B2930012 4-(4-Ethylpiperazinyl)-1-(2-methylphenyl)pyrazolo[5,4-d]pyrimidine CAS No. 946356-58-7](/img/structure/B2930012.png)
4-(4-Ethylpiperazinyl)-1-(2-methylphenyl)pyrazolo[5,4-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(4-Ethylpiperazinyl)-1-(2-methylphenyl)pyrazolo[5,4-d]pyrimidine” is a compound that belongs to the pyrazolo[3,4-d]pyrimidine class . This class of compounds has gained significant interest in the medicinal chemistry community as they serve as a privileged scaffold for the development of kinase inhibitors to treat a range of diseases, including cancer .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives involves both green and conventional methods . The synthesized compounds are chemically confirmed using spectroscopic methods, and the Density Functional Theory (DFT) of the reaction mechanism is illustrated .Molecular Structure Analysis
Pyrazolo[3,4-d]pyrimidines are fused nitrogen-containing heterocycles and are isosteres of the adenine ring of ATP . This allows the molecules to mimic hinge region binding interactions in kinase active sites .Chemical Reactions Analysis
The activity and selectivity of pyrazolo[3,4-d]pyrimidines can be directed to multiple oncogenic targets through focused chemical modification . This has led to the progression of several pyrazolo[3,4-d]pyrimidines to clinical trials .Wissenschaftliche Forschungsanwendungen
Novel Anti-Inflammatory Agents
Research on pyrazolo[1,5-a]pyrimidines, closely related to 4-(4-Ethylpiperazinyl)-1-(2-methylphenyl)pyrazolo[5,4-d]pyrimidine, has shown significant anti-inflammatory properties without ulcerogenic activity, suggesting a promising therapeutic index for inflammatory diseases. Modifications on the pyrazolo[1,5-a]pyrimidine scaffold, such as the introduction of ethyl groups, have been associated with enhanced anti-inflammatory activity, indicating potential for the development of new non-steroidal anti-inflammatory drugs (NSAIDs) (Auzzi et al., 1983).
Anticancer and Anti-5-Lipoxygenase Activity
Pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds have shown promising results in cytotoxic assays against cancer cell lines such as HCT-116 and MCF-7, highlighting their potential as therapeutic agents for cancer treatment. The structure-activity relationship (SAR) analysis of these compounds provides insights into their mode of action and paves the way for the development of new anticancer drugs (Rahmouni et al., 2016).
Antitubercular Applications
Innovative homopiperazine-pyrimidine-pyrazole hybrids have been synthesized and demonstrated significant in vitro antitubercular activity against M. tuberculosis H37Rv strains. This research indicates the potential of pyrazolo[5,4-d]pyrimidine derivatives in treating tuberculosis, with specific compounds showing potent activity and acceptable drug-like properties for further development (Vavaiya et al., 2022).
Antimicrobial Properties
Studies on pyrazolo[3,4-d]pyrimidines have identified compounds with significant antibacterial effects against a range of pathogenic bacteria, including Streptococcus pyogenes and Pseudomonas aeruginosa. This suggests the therapeutic potential of these compounds as novel antimicrobial agents, offering a promising avenue for the development of new treatments for bacterial infections (Beyzaei et al., 2017).
Synthesis and Characterization for Chemical Research
The chemical synthesis and characterization of pyrazolo[5,4-d]pyrimidine derivatives have been extensively studied, revealing their potential as precursors for various pharmaceutical applications. These studies provide a foundation for the development of new synthetic methods and the exploration of the chemical properties of pyrazolo[5,4-d]pyrimidine derivatives for further application in drug design and development (Ghozlan et al., 2007).
Wirkmechanismus
Target of Action
The primary targets of 4-(4-Ethylpiperazinyl)-1-(2-methylphenyl)pyrazolo[5,4-d]pyrimidine are EGFR tyrosine kinase and VEGFR-2 . These are crucial enzymes that mediate their function by transferring the phosphoryl group from the gamma position of ATP, resulting in the phosphorylation of tyrosine residues in proteins .
Mode of Action
This compound interacts with its targets by inhibiting their activity. The enzymatic assessment of the most active derivatives against EGFR tyrosine kinase showed significant inhibitory activities . Similarly, the compound had potent activity against VEGFR-2 .
Biochemical Pathways
The inhibition of EGFR tyrosine kinase and VEGFR-2 affects various essential cellular processes, including cell proliferation, growth, metabolism, motility, and apoptosis . This disruption of oncogenic pathways and/or tumor suppressor mechanisms can lead to significant antitumor activity .
Result of Action
The compound’s action results in significant antitumor activity. It has been found to induce cell cycle arrest at the S phase with a subsequent increase in pre-G cell population in MDA-MB-468 cell line . It also increased the percentage of apoptotic cells in a time-dependent manner .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
The biochemical properties of 4-(4-Ethylpiperazinyl)-1-(2-methylphenyl)pyrazolo[5,4-d]pyrimidine are largely attributed to its ability to inhibit EGFR tyrosine kinase . This compound interacts with the enzyme, leading to significant inhibitory activities . The nature of these interactions is likely due to the compound’s structural similarity to the adenine ring of ATP, allowing it to mimic hinge region binding interactions in kinase active sites .
Cellular Effects
In cellular contexts, this compound has been shown to exhibit anti-proliferative activity against NCI 60 cancer cell lines . It influences cell function by inhibiting EGFR tyrosine kinase, which plays a crucial role in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, specifically EGFR tyrosine kinase . By inhibiting this enzyme, the compound can exert its effects at the molecular level, leading to changes in gene expression and potentially inducing cell cycle arrest .
Eigenschaften
IUPAC Name |
4-(4-ethylpiperazin-1-yl)-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6/c1-3-22-8-10-23(11-9-22)17-15-12-21-24(18(15)20-13-19-17)16-7-5-4-6-14(16)2/h4-7,12-13H,3,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMUHKLFGTLPMCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC=NC3=C2C=NN3C4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2929929.png)

![2-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride](/img/structure/B2929931.png)


![N-(2,5-difluorophenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2929941.png)

![2-(9-(2-methoxyphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide](/img/structure/B2929943.png)

![1-[(E)-2-(4-Bromophenyl)ethenyl]sulfonyl-3-methyl-2-phenylimidazolidin-4-one](/img/structure/B2929945.png)
![Ethyl 2-[[4-cyclohexyl-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2929946.png)
![tert-butyl N-{[(prop-2-yn-1-yl)carbamoyl]methyl}carbamate](/img/structure/B2929949.png)


